molecular formula C14H18FNO2 B13054167 8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B13054167
M. Wt: 251.30 g/mol
InChI Key: PYHUFFSRCVGODH-UHFFFAOYSA-N
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Description

8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a fluorinated aromatic ring and a spiro junction

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the aromatic ring.

    Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The fluorinated aromatic ring and spirocyclic core allow the compound to engage in unique binding interactions with proteins and other biomolecules. These interactions can modulate various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with fluorinated aromatic rings, such as:

Uniqueness

What sets 8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane apart is its specific combination of a fluorinated aromatic ring and a spirocyclic core, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific binding interactions.

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

8-(3-fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C14H18FNO2/c1-11-8-12(15)10-13(9-11)16-4-2-14(3-5-16)17-6-7-18-14/h8-10H,2-7H2,1H3

InChI Key

PYHUFFSRCVGODH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)N2CCC3(CC2)OCCO3

Origin of Product

United States

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